molecular formula C7H14O4 B13276203 3-Hydroxy-4-methoxy-2-methylpentanoic acid

3-Hydroxy-4-methoxy-2-methylpentanoic acid

Cat. No.: B13276203
M. Wt: 162.18 g/mol
InChI Key: MKKSXNJZKAFUNL-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-2-methylpentanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid, characterized by the presence of hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxy-2-methylpentanoic acid can be achieved through several methods One common approach involves the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of raw materials into the desired product. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-keto-4-methoxy-2-methylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxy-2-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methoxy-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methylpentanoic acid
  • 3-Hydroxy-2-methylpentanoic acid
  • 2-Hydroxy-4-methylpentanoic acid

Uniqueness

3-Hydroxy-4-methoxy-2-methylpentanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxy-4-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C7H14O4/c1-4(7(9)10)6(8)5(2)11-3/h4-6,8H,1-3H3,(H,9,10)

InChI Key

MKKSXNJZKAFUNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)OC)O)C(=O)O

Origin of Product

United States

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